

Unveiling the Solid-State Architecture of Triphenylsilanethiol: A Technical Guide

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Compound of Interest		
Compound Name:	Triphenylsilanethiol	
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[CITY, STATE] – A comprehensive technical guide detailing the crystal structure of **triphenylsilanethiol** has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the molecule's three-dimensional arrangement in the solid state, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular structure.

The determination of the crystal structure of **triphenylsilanethiol** provides critical insights into its conformational properties and intermolecular interactions, which are fundamental for understanding its chemical behavior and potential applications. This guide summarizes the key crystallographic data and the methodologies employed in its elucidation.

Crystallographic Data Summary

The crystal structure of **triphenylsilanethiol** was determined by single-crystal X-ray diffraction. The key crystallographic parameters are presented in the table below, offering a quantitative overview of the unit cell and refinement statistics.



Parameter	Value
CCDC Deposition Number	621571
Empirical Formula	C ₁₈ H ₁₆ SSi
Formula Weight	292.47
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	8.894(2)
b (Å)	10.134(3)
c (Å)	17.294(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	1559.1(7)
Z	4
Density (calculated) (Mg/m³)	1.245
Absorption Coefficient (mm ⁻¹)	0.294
F(000)	616
Temperature (K)	150(2)
Radiation	Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]	R ₁ = 0.0445, wR ₂ = 0.1095
R indices (all data)	R ₁ = 0.0516, wR ₂ = 0.1158
Goodness-of-fit on F ²	1.053

Selected Bond Lengths and Angles



To provide a more detailed view of the molecular geometry, selected bond lengths and angles are summarized in the following table. These values offer precise information on the connectivity and spatial relationship between the atoms within the **triphenylsilanethiol** molecule.

Bond	Length (Å)
Si(1)-S(1)	2.158(1)
Si(1)-C(1)	1.872(3)
Si(1)-C(7)	1.874(3)
Si(1)-C(13)	1.875(3)
S(1)-H(1)	1.34(5)

Angle	Value (°)
S(1)-Si(1)-C(1)	108.3(1)
S(1)-Si(1)-C(7)	107.9(1)
S(1)-Si(1)-C(13)	109.8(1)
C(1)-Si(1)-C(7)	110.1(1)
C(1)-Si(1)-C(13)	110.2(1)
C(7)-Si(1)-C(13)	110.5(1)
Si(1)-S(1)-H(1)	95(2)

Experimental Protocols

The successful determination of the crystal structure of **triphenylsilanethiol** relied on a series of well-defined experimental procedures. A detailed account of these methodologies is provided below.

Synthesis and Crystallization of Triphenylsilanethiol



Triphenylsilanethiol was synthesized by the reaction of triphenylsilyl chloride with a sulfur source, followed by acidic workup. High-purity single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent system.

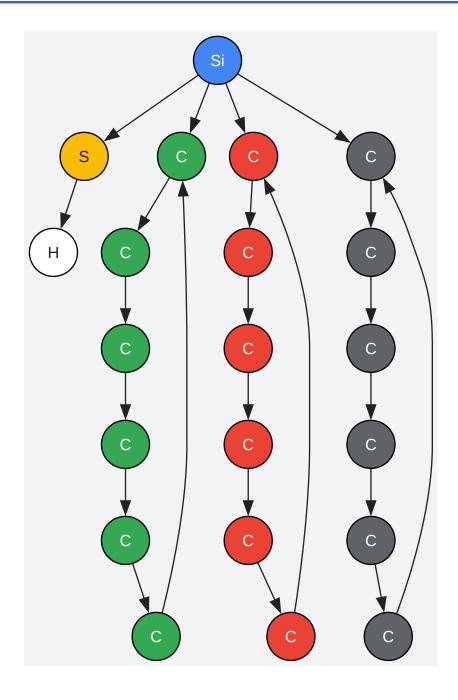
X-ray Data Collection and Structure Refinement

A colorless single crystal of appropriate dimensions was mounted on a diffractometer. The crystal was kept at a constant low temperature during data collection to minimize thermal vibrations. The X-ray diffraction data were collected using molybdenum-Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom on the sulfur atom was located from the difference Fourier map and refined isotropically, while the phenyl hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular Structure Visualization

The three-dimensional arrangement of **triphenylsilanethiol** is visualized in the following diagram, generated using the DOT language. This representation provides a clear depiction of the molecular connectivity and the spatial orientation of the phenyl rings relative to the central silicon and sulfur atoms.





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Caption: Molecular structure of **Triphenylsilanethiol**.

This technical guide serves as a valuable resource for researchers engaged in the fields of organosilicon chemistry, materials science, and drug design, providing a solid foundation for further investigation and application of **triphenylsilanethiol**.

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